An In-depth Technical Guide to N-(4-bromo-3,5-difluorophenyl)acetamide (CAS 541539-64-4): Synthesis, Characterization, and Applications
An In-depth Technical Guide to N-(4-bromo-3,5-difluorophenyl)acetamide (CAS 541539-64-4): Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Chemistry
N-(4-bromo-3,5-difluorophenyl)acetamide, identified by CAS number 541539-64-4, is a halogenated aromatic amide that has emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its strategic combination of a reactive bromine atom and two deactivating, electron-withdrawing fluorine atoms on a phenylacetamide scaffold makes it a highly valuable building block.[2][3] This unique substitution pattern significantly influences the molecule's electronic properties and reactivity, providing medicinal and agricultural chemists with a versatile tool for developing novel bioactive compounds.[2][3][4] This guide offers a comprehensive technical overview of its synthesis, analytical characterization, and pivotal role in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. N-(4-bromo-3,5-difluorophenyl)acetamide is a solid at room temperature, and its key identifiers and computed properties are summarized below.[1]
| Property | Value | Source |
| CAS Number | 541539-64-4 | PubChem[1] |
| Molecular Formula | C₈H₆BrF₂NO | PubChem[1] |
| Molecular Weight | 250.04 g/mol | PubChem[1] |
| IUPAC Name | N-(4-bromo-3,5-difluorophenyl)acetamide | PubChem[1] |
| Synonyms | 4'-Bromo-3',5'-difluoroacetanilide, 5-Acetamido-2-bromo-1,3-difluorobenzene | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | BMAYBWUHRDSJOJ-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |
| SMILES | CC(=O)NC1=CC(=C(C(=C1)F)Br)F | PubChem[1] |
Synthesis and Mechanistic Insights
The primary route for synthesizing N-(4-bromo-3,5-difluorophenyl)acetamide is through the N-acylation of its corresponding aniline precursor, 4-bromo-3,5-difluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle and Causality
The synthesis hinges on the nucleophilic nature of the amino group (-NH₂) on the 4-bromo-3,5-difluoroaniline ring. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent, typically acetyl chloride or acetic anhydride.
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Choice of Acylating Agent : Acetyl chloride is generally more reactive than acetic anhydride, leading to faster reaction times. However, it also produces corrosive hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (e.g., triethylamine, pyridine) to prevent protonation of the starting aniline and drive the reaction to completion. Acetic anhydride is less reactive but generates acetic acid, a weaker acid that is less likely to interfere with the reaction.
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Role of the Base : The base is critical for scavenging the acid byproduct. Its removal from the reaction equilibrium prevents the formation of the unreactive anilinium salt and ensures the availability of the nucleophilic free amine.
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Solvent Selection : Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are preferred to prevent hydrolysis of the highly reactive acylating agent.[5]
Visualizing the Synthesis Workflow
The logical flow from starting materials to the final purified product can be visualized as follows:
Caption: General workflow for the synthesis of N-(4-bromo-3,5-difluorophenyl)acetamide.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process controls, such as temperature monitoring and reaction completion analysis.
Materials:
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4-Bromo-3,5-difluoroaniline (1.0 eq)
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Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)
-
Triethylamine (1.2 eq, if using acetyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
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TLC plates, solvents for elution (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
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Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-bromo-3,5-difluoroaniline (1.0 eq) and dissolve it in anhydrous DCM.
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Base Addition : If using acetyl chloride, add triethylamine (1.2 eq) to the solution. Cool the mixture to 0°C using an ice bath. This cooling step is crucial to control the initial exothermic reaction.
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Acylation : Slowly add the acylating agent (acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution over 20-30 minutes. Maintaining a low temperature (<5°C) during addition is critical to minimize the formation of diacylated byproducts.[5]
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Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.
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Monitoring : The reaction progress must be monitored by Thin Layer Chromatography (TLC). A successful reaction is indicated by the consumption of the starting aniline.
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Workup - Quenching : Once complete, carefully quench the reaction by adding deionized water.
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Workup - Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid), deionized water, and finally brine.
-
Workup - Isolation : Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure N-(4-bromo-3,5-difluorophenyl)acetamide.
Analytical Characterization and Data Interpretation
Confirming the identity and purity of the synthesized compound is paramount. The following analytical techniques are standard for characterizing N-(4-bromo-3,5-difluorophenyl)acetamide.
| Technique | Expected Data Interpretation |
| ¹H NMR | - A singlet around δ 2.1-2.2 ppm for the methyl (CH₃) protons. - A broad singlet for the amide (N-H) proton, typically downfield (δ 7.5-9.5 ppm). - A doublet or triplet in the aromatic region (δ 7.0-8.0 ppm) for the two equivalent aromatic protons, showing coupling to the fluorine atoms. |
| ¹³C NMR | - A signal for the methyl carbon (CH₃) around δ 24 ppm. - A signal for the carbonyl carbon (C=O) around δ 168-170 ppm. - Multiple signals in the aromatic region (δ 110-160 ppm), with characteristic C-F and C-Br splitting patterns. |
| Mass Spec (MS) | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight (250.04 g/mol ), exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| IR Spectroscopy | - A sharp N-H stretching band around 3300 cm⁻¹. - A strong C=O (Amide I) stretching band around 1670 cm⁻¹. - C-F stretching bands in the 1100-1300 cm⁻¹ region. |
Note: Predicted NMR shifts are based on data for structurally similar compounds like 4-Bromophenyl acetamide.[6]
Applications in Drug Discovery and Agrochemicals
The utility of N-(4-bromo-3,5-difluorophenyl)acetamide lies in its capacity as a versatile intermediate. The bromine atom serves as a handle for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
Central Role in Kinase Inhibitor Synthesis
Many small-molecule kinase inhibitors, which are a cornerstone of modern oncology, feature complex heterocyclic scaffolds.[7] N-(4-bromo-3,5-difluorophenyl)acetamide and its derivatives are used to construct molecules that can selectively bind to the ATP-binding site of kinases.[4] The difluoro-substitution can enhance binding affinity and improve metabolic stability, key attributes for successful drug candidates.
Caption: Role as a key intermediate in the synthesis of high-value compounds.
Agrochemical Development
The same structural motifs that are effective in pharmaceuticals can also be applied to develop new pesticides and herbicides.[3][4] The introduction of fluorinated groups can increase the biological activity and alter the physicochemical properties of agrochemicals, such as soil mobility and persistence.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are essential. Based on data for structurally related compounds, N-(4-bromo-3,5-difluorophenyl)acetamide should be handled with care.[8]
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Hazard Identification : Assumed to be an irritant. May cause skin, eye, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Recommended storage temperature is 2-8°C.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-(4-bromo-3,5-difluorophenyl)acetamide is more than just a chemical compound; it is a strategic tool for innovation in the life sciences and material science. Its well-defined synthesis, versatile reactivity, and the advantageous properties conferred by its halogen substituents make it an indispensable building block for researchers aiming to construct novel, high-value molecules. A thorough understanding of its synthesis, characterization, and reaction potential, as detailed in this guide, is the first step toward unlocking its full potential in drug discovery and beyond.
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Chegg.com. Solved 1 H NMR spectrum of N- (para-bromophenyl) acetamide. Available from: [Link]
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ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Available from: [Link]
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